molecular formula C12H10ClF3N2O2 B8455296 2,4-Imidazolidinedione, 3-(4-chloro-3-(trifluoromethyl)phenyl)-5,5-dimethyl- CAS No. 70842-05-6

2,4-Imidazolidinedione, 3-(4-chloro-3-(trifluoromethyl)phenyl)-5,5-dimethyl-

Cat. No. B8455296
CAS RN: 70842-05-6
M. Wt: 306.67 g/mol
InChI Key: MDHZTJZHWWJUND-UHFFFAOYSA-N
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Patent
US04407814

Procedure details

A solution of 8.00 g. of N-[(3-trifluoromethyl-4-chloro-phenyl)-carbamoyl]-2-methylalanine methyl ester in 20 ml. of 6-N aqueous hydrochloric acid and 20 ml. of acetone are warmed on a steam bath for 2 hours and the mixture is then concentrated. The product which has precipitated is first recrystallized from methylene chloride and then from methylene chloride/petroleum ether. After drying under greatly reduced pressure at 50° for 20 hours, 3-(3-trifluoromethyl-4-chloro-phenyl)-5,5-dimethylhydantoin of melting point 152°-153° is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:22])[C:4]([CH3:21])([CH3:20])[NH:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:9]=1.Cl>CC(C)=O>[F:18][C:15]([F:16])([F:17])[C:10]1[CH:9]=[C:8]([N:7]2[C:3](=[O:22])[C:4]([CH3:20])([CH3:21])[NH:5][C:6]2=[O:19])[CH:13]=[CH:12][C:11]=1[Cl:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(NC(NC1=CC(=C(C=C1)Cl)C(F)(F)F)=O)(C)C)=O
Step Two
Name
6-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is then concentrated
CUSTOM
Type
CUSTOM
Details
The product which has precipitated
CUSTOM
Type
CUSTOM
Details
is first recrystallized from methylene chloride
CUSTOM
Type
CUSTOM
Details
After drying under greatly reduced pressure at 50° for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1Cl)N1C(NC(C1=O)(C)C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.